Fmoc-Ala(2-Bim)-OH
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Overview
Description
Fmoc-Ala(2-Bim)-OH: is a synthetic compound used primarily in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine residue, which is further modified with a 2-benzimidazole (2-Bim) group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala(2-Bim)-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of 2-Benzimidazole Group: The protected alanine is then reacted with a benzimidazole derivative under suitable conditions to introduce the 2-Bim group.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring high purity and yield. This might include optimizing reaction conditions, using automated synthesizers, and employing purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala(2-Bim)-OH: can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The benzimidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
Deprotected Alanine Derivative: After removal of the Fmoc group.
Peptide Products: When coupled with other amino acids or peptides.
Scientific Research Applications
Fmoc-Ala(2-Bim)-OH: has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the modification of biomolecules for various applications in biochemistry and molecular biology.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of Fmoc-Ala(2-Bim)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted reactions during peptide bond formation. The 2-benzimidazole group can provide additional functionality or binding properties to the resulting peptides.
Comparison with Similar Compounds
Fmoc-Ala(2-Bim)-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-Ala-OH: Lacks the 2-benzimidazole group, making it less versatile in certain applications.
Fmoc-Lys(Boc)-OH: Contains a Boc-protected lysine residue, offering different reactivity and applications.
Conclusion
This compound: is a valuable compound in the field of peptide synthesis, offering unique properties due to the presence of the 2-benzimidazole group. Its applications in scientific research, particularly in the synthesis of peptides and proteins, make it an important tool for chemists and biochemists.
Properties
Molecular Formula |
C25H21N3O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-3-(1H-benzimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)22(13-23-26-20-11-5-6-12-21(20)27-23)28-25(31)32-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,22H,13-14H2,(H,26,27)(H,28,31)(H,29,30)/t22-/m0/s1 |
InChI Key |
KHIYPDVXJLFDAQ-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC5=CC=CC=C5N4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5N4)C(=O)O |
Origin of Product |
United States |
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